molecular formula C17H21NO3 B5556029 5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-furamide

5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-furamide

Cat. No. B5556029
M. Wt: 287.35 g/mol
InChI Key: ZIYZVZAQZMUPNU-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, commonly known as TFMF, is a chemical compound that has gained significant attention in scientific research for its potential pharmaceutical applications. TFMF belongs to the class of furan derivatives and possesses various biochemical and physiological effects.

Scientific Research Applications

Photolysis and Synthesis Applications

  • Photolysis of Nitrofuramides : A study reported the photolysis of N-butyl-5-nitro-2-furamide in methanol, leading to the formation of N-butyl-5-methoxy-2-furamide. This reaction showcases the potential of using photolysis in modifying furamide compounds for various applications (L. J. Powers, 1971).

Catalysis and Synthesis

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Research on the development of rigid P-chiral phosphine ligands, including tert-butylmethylphosphino groups, for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes indicates the importance of these ligands in synthesizing chiral pharmaceutical ingredients, demonstrating the relevance of tert-butyl groups in catalysis (T. Imamoto et al., 2012).

Pharmaceutical Research

  • Antiprotozoal Activity : A study on the synthesis of aza-analogues of furamidine, including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, showed significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, and in vivo curative effects in a mouse model for Trypanosomiasis, highlighting the potential of furan derivatives in antiprotozoal drug development (Mohamed A. Ismail et al., 2003).

Material Science

  • Polyester Production from Biomass : Advances in catalytic production of bio-based polyester monomer 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass have been reviewed, emphasizing the role of FDCA as a potential replacement for petroleum-based monomers like terephthalic acid in polyester production, which could indirectly relate to the broader family of furamide compounds in the context of sustainable material science (Junhua Zhang et al., 2015).

properties

IUPAC Name

5-tert-butyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-14(10-15(21-11)17(2,3)4)16(19)18-12-6-8-13(20-5)9-7-12/h6-10H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYZVZAQZMUPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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